Cbz-3-Iodo-L-Phenylalanine

説明

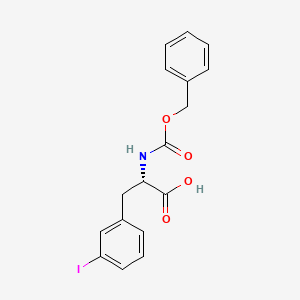

Cbz-3-Iodo-L-Phenylalanine is a carbobenzyloxy (Cbz)-protected derivative of the amino acid L-phenylalanine, featuring an iodine atom at the 3-position of the phenyl ring. The Cbz group serves as a protective moiety for the amino group during peptide synthesis, preventing unwanted side reactions while enabling selective deprotection . The iodine substituent introduces unique steric and electronic properties, making this compound valuable in organic synthesis, radiopharmaceutical development, and as a precursor for cross-coupling reactions. Industrial-grade this compound is available at 99% purity, typically packaged in 25 kg cardboard drums .

特性

分子量 |

425.29 |

|---|---|

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Cbz-3-Iodo-L-Phenylalanine belongs to a family of Cbz-protected phenylalanine derivatives with varying substituents, positions, and stereochemistry. Key comparisons include:

Halogenated Derivatives

- This compound is less reactive in cross-coupling reactions compared to its iodo analog .

- Cbz-3-Fluoro-L-Phenylalanine : Fluorine’s small size and strong C-F bond improve metabolic stability, making this derivative suitable for drug candidates requiring prolonged bioavailability .

Positional Isomers

Multi-Substituted Derivatives

- Cbz-3,5-Dichloro-L-Phenylalanine : Dual electron-withdrawing groups amplify electronic effects, which may enhance interactions with aromatic systems in target proteins .

- Cbz-3-Methoxy-L-Phenylalanine : Methoxy groups donate electron density, opposing the electron-withdrawing effects of halogens, which could alter binding affinity in enzymatic processes .

Stereoisomers

- Cbz-3-Iodo-D-Phenylalanine : The D-configuration may confer resistance to enzymatic degradation, useful in designing stable peptide mimics or antimicrobial agents .

Data Table: Key Attributes of Cbz-Protected Phenylalanine Derivatives

*Molecular formulas are calculated based on structural data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。